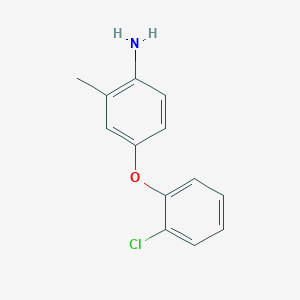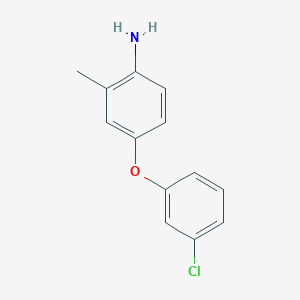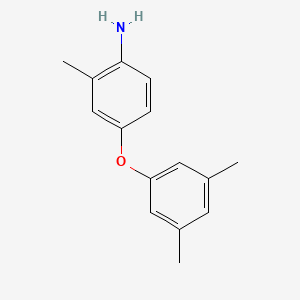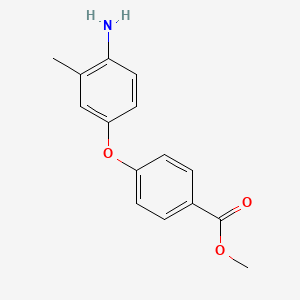
2-Methyl-4-(1-naphthylmethoxy)aniline
Descripción general
Descripción
2-Methyl-4-(1-naphthylmethoxy)aniline, also known as 2-MNA, is an aromatic amine compound that is used as an intermediate in the synthesis of various organic compounds. It is a highly versatile and useful compound, with applications in a variety of fields. The synthesis of 2-MNA is relatively simple, and the compound can be used in a variety of experiments and applications.
Aplicaciones Científicas De Investigación
2-Methyl-4-(1-naphthylmethoxy)aniline is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, as a catalytic intermediate, and as a starting material for the synthesis of a variety of pharmaceuticals, dyes, and other compounds. It is also used in the synthesis of various inhibitors, such as inhibitors of enzymes and other biological molecules.
Mecanismo De Acción
2-Methyl-4-(1-naphthylmethoxy)aniline is an aromatic amine compound, and its mechanism of action is based on its ability to interact with various biological molecules. It can interact with enzymes, proteins, and other molecules, and it can also act as a catalyst for certain reactions.
Biochemical and Physiological Effects
2-Methyl-4-(1-naphthylmethoxy)aniline has a variety of biochemical and physiological effects. It can act as an inhibitor of enzymes, proteins, and other molecules, and it can also act as a catalyst for certain reactions. It can also affect the metabolism of certain drugs, and it can affect the absorption and excretion of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-(1-naphthylmethoxy)aniline has several advantages and limitations for lab experiments. It is relatively easy to synthesize, and it can be used in a variety of experiments. However, it is also toxic, and it can be difficult to control its concentration in experiments.
Direcciones Futuras
There are many potential future directions for the use of 2-Methyl-4-(1-naphthylmethoxy)aniline. It could be used in the development of new pharmaceuticals, dyes, and other compounds. It could also be used as an inhibitor of enzymes and other molecules, and it could be used as a catalytic intermediate. It could also be used to study the metabolism of certain drugs, and to study the absorption and excretion of certain drugs. Finally, it could be used to study the biochemical and physiological effects of various compounds.
Propiedades
IUPAC Name |
2-methyl-4-(naphthalen-1-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-11-16(9-10-18(13)19)20-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZQEIOXZHMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1-naphthylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



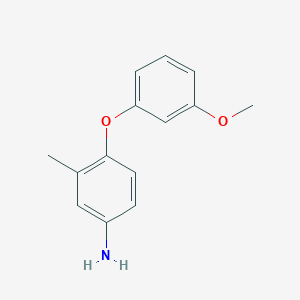
![3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3171163.png)


![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3171189.png)


![4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine](/img/structure/B3171204.png)

